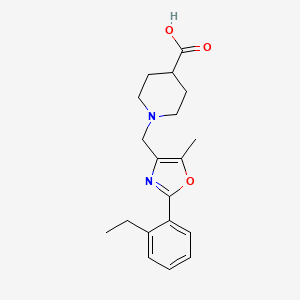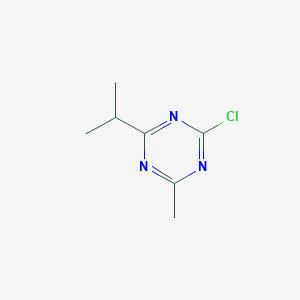
3-(Trifluoromethyl)cyclobutanecarbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)cyclobutanecarbonyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutanecarbonyl chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of cyclobutanecarbonyl chloride using trifluoromethylating agents such as trifluoromethyl sulfonyl chloride under photoredox catalysis .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)cyclobutanecarbonyl chloride may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
3-(Trifluoromethyl)cyclobutanecarbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Oxidized derivatives of the cyclobutanecarbonyl chloride.
Reduction Reactions: Reduced forms of the compound, potentially leading to alcohols or hydrocarbons.
科学研究应用
3-(Trifluoromethyl)cyclobutanecarbonyl chloride has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
作用机制
The mechanism of action of 3-(Trifluoromethyl)cyclobutanecarbonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways .
相似化合物的比较
Similar Compounds
- 3-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
- Trifluoromethyl sulfonyl chloride
Comparison
3-(Trifluoromethyl)cyclobutanecarbonyl chloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to similar compounds like 3-(Trifluoromethyl)benzyl chloride and 3-(Trifluoromethyl)benzoyl chloride. The presence of the cyclobutane ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable building block in synthetic chemistry .
属性
分子式 |
C6H6ClF3O |
|---|---|
分子量 |
186.56 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)cyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C6H6ClF3O/c7-5(11)3-1-4(2-3)6(8,9)10/h3-4H,1-2H2 |
InChI 键 |
GCAWLKZNHKTPDY-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1C(F)(F)F)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


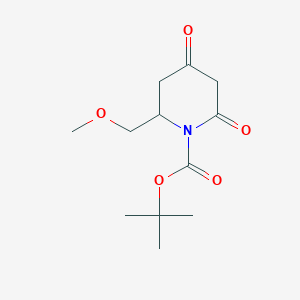
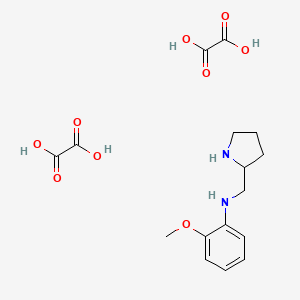


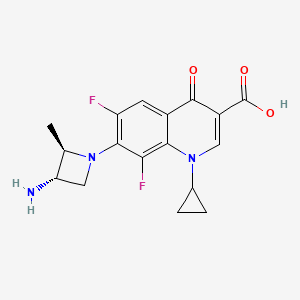

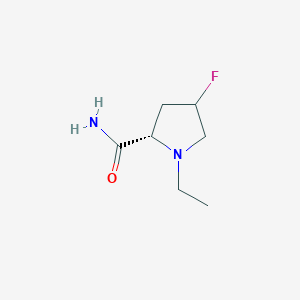

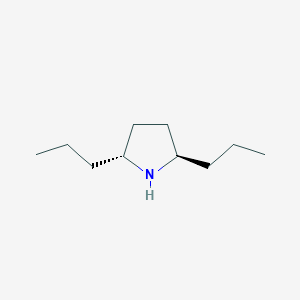
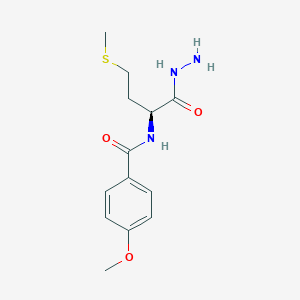
![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)

